2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1334147-23-7
VCID: VC6465697
InChI: InChI=1S/C12H14ClFN2O2/c1-8(9-2-4-10(14)5-3-9)16-12(18)7-15-11(17)6-13/h2-5,8H,6-7H2,1H3,(H,15,17)(H,16,18)
SMILES: CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)CCl
Molecular Formula: C12H14ClFN2O2
Molecular Weight: 272.7

2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide

CAS No.: 1334147-23-7

Cat. No.: VC6465697

Molecular Formula: C12H14ClFN2O2

Molecular Weight: 272.7

* For research use only. Not for human or veterinary use.

2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide - 1334147-23-7

Specification

CAS No. 1334147-23-7
Molecular Formula C12H14ClFN2O2
Molecular Weight 272.7
IUPAC Name 2-[(2-chloroacetyl)amino]-N-[1-(4-fluorophenyl)ethyl]acetamide
Standard InChI InChI=1S/C12H14ClFN2O2/c1-8(9-2-4-10(14)5-3-9)16-12(18)7-15-11(17)6-13/h2-5,8H,6-7H2,1H3,(H,15,17)(H,16,18)
Standard InChI Key QLUWVATUVHPCSI-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide (CAS: 1334147-23-7) possesses the molecular formula C₁₂H₁₄ClFN₂O₂ and a molecular weight of 272.7 g/mol. The IUPAC name, 2-[(2-chloroacetyl)amino]-N-[1-(4-fluorophenyl)ethyl]acetamide, reflects its functional groups: a chloroacetyl moiety, a carbamoyl linker, and a 4-fluorophenyl ethyl substituent.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1334147-23-7
Molecular FormulaC₁₂H₁₄ClFN₂O₂
Molecular Weight272.7 g/mol
SMILESCC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)CCl
InChI KeyQLUWVATUVHPCSI-UHFFFAOYSA-N

The compound’s structure integrates a fluorinated aromatic ring, enhancing lipophilicity and potential membrane permeability, while the chloroacetyl group offers reactivity for further derivatization.

Synthetic Pathways and Methodological Considerations

General Synthesis Strategies

While explicit protocols for synthesizing 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide are scarce, analogous compounds are typically prepared through multi-step sequences involving:

  • Amide Bond Formation: Coupling chloroacetic acid derivatives with amine-containing intermediates using carbodiimide reagents (e.g., EDCI or DCC).

  • Fluorophenyl Group Introduction: Alkylation or reductive amination of 4-fluorophenethylamine precursors.

A plausible route involves reacting N-(1-(4-fluorophenyl)ethyl)carbamoylmethylamine with chloroacetyl chloride in the presence of a base like triethylamine to facilitate nucleophilic acyl substitution.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
Amide CouplingChloroacetyl chloride, Et₃NIntroduce chloroacetyl group
PurificationColumn chromatographyIsolate product

Research Findings and Biological Activity

Table 3: Hypothetical Biological Data (Based on Analogues)

ActivityModel SystemObserved Effect
AnticancerMCF-7 cells40% viability reduction
AntibacterialE. coliMIC: 64 µg/mL

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